molecular formula C13H9BrClNO2 B3241540 2-Bromo-4-(4-chloro-phenyl)-nicotinic acid methyl ester CAS No. 147078-80-6

2-Bromo-4-(4-chloro-phenyl)-nicotinic acid methyl ester

Cat. No. B3241540
CAS No.: 147078-80-6
M. Wt: 326.57 g/mol
InChI Key: RKBLLDJEGBXALU-UHFFFAOYSA-N
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Patent
US05385880

Procedure details

50.0 g (0.15 mol) of methyl 2-bromo-4-(4-chlorophenyl)nicotinate was weighed, and 300 ml of dimethylsulfoxide and 60 ml of 30% sodium hydroxide aqueous solution were added thereto and the mixture was stirred at 80° C. for 3 hours. The mixture was then poured into water and was washed with 300 ml of ethyl acetate. Thereafter, the aqueous layer was acidified with 10% HCl aqueous solution to precipitate a crystal, which was then filtrated out. The crystal thus precipitated was washed with water and isopropyl ether, and was dried to obtain 41.0 g of a white crystal of the aimed product.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
85.7%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:11]=[CH:10][CH:9]=[C:8]([C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=2)[C:3]=1[C:4]([O:6]C)=[O:5].CS(C)=O.[OH-].[Na+]>O>[Br:1][C:2]1[N:11]=[CH:10][CH:9]=[C:8]([C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=2)[C:3]=1[C:4]([OH:6])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=C(C(=O)OC)C(=CC=N1)C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with 300 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
to precipitate a crystal, which
FILTRATION
Type
FILTRATION
Details
was then filtrated out
CUSTOM
Type
CUSTOM
Details
The crystal thus precipitated
WASH
Type
WASH
Details
was washed with water and isopropyl ether
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C(=O)O)C(=CC=N1)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: PERCENTYIELD 85.7%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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